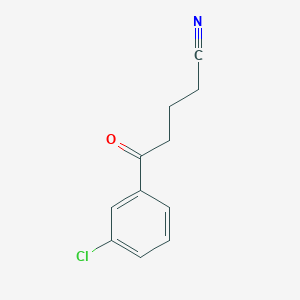

5-(3-Chlorophenyl)-5-oxovaleronitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Chlorophenyl)-5-oxovaleronitrile, also known as 5-CVO, is an organic compound belonging to the class of oxovaleronitriles. It is a colorless solid that is soluble in water and organic solvents. 5-CVO has a wide range of applications in scientific research, including its use as a laboratory reagent and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Antibacterial Activity

A study demonstrated the synthesis and evaluation of compounds containing a fragment structurally related to 5-(3-Chlorophenyl)-5-oxovaleronitrile for antibacterial activity. These novel heterocyclic compounds exhibited promising antibacterial properties against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting their potential application in the development of new antibacterial agents (Mehta, 2016).

Crystal Structure and Docking Studies

Crystallographic and molecular docking studies have been conducted on compounds similar to this compound. These studies help in understanding the molecular orientation and interactions within biological targets like enzymes, which is crucial for drug design and development (Al-Hourani et al., 2015).

NMR Identification in Metabolism Studies

NMR techniques have been used to study the metabolism of related compounds, like the identification of metabolites in isolated dog hepatocytes. This provides valuable insights into the metabolic pathways and potential biomedical applications of these compounds (Martin et al., 2003).

Synthesis and Antimicrobial Activity

Research on the synthesis of novel compounds structurally similar to this compound has shown significant antimicrobial properties. These studies contribute to the development of new compounds with potential uses in combating microbial infections (Kumar et al., 2022).

Spectroscopic and Chemical Studies

Detailed spectroscopic and chemical studies, including DFT analysis, have been carried out on related compounds. These studies provide a deeper understanding of the molecular structure, electronic properties, and chemical reactivity, which are essential for various scientific applications (Pathade et al., 2020).

Pharmaceutical Intermediates

This compound and related compounds have been used as intermediates in the synthesis of pharmaceuticals. Studies on these compounds help in improving the quality and efficacy of pharmaceutical products (Tang et al., 2010).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to act as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore . CCCP causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism .

Action Environment

For instance, the action of CCCP, a similar compound, is known to disrupt lysosomal degradation during autophagy .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHMEBHXUQHFJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642235 |

Source

|

| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-68-5 |

Source

|

| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.